CID 71350453

Description

CID 71350453 (PubChem Compound Identifier 71350453) is a chemical compound cataloged in PubChem, a comprehensive database for chemical structures and biological activities. Based on analogous entries (e.g., CAS 51310-54-4 and CAS 1046861-20-4 in and ), this compound likely follows standardized characterization protocols involving:

- Molecular Formula: Derived from high-resolution mass spectrometry (HRMS) and elemental analysis.

- Physicochemical Properties: LogP (lipophilicity), solubility, and polar surface area (TPSA), critical for bioavailability predictions.

- Synthetic Routes: Optimized reaction conditions (e.g., catalysts, solvents) for high yield and purity.

However, specific data for this compound are absent in the provided evidence, limiting a direct analysis.

Properties

CAS No. |

163549-44-8 |

|---|---|

Molecular Formula |

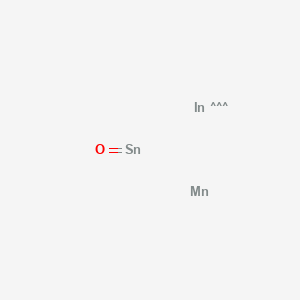

InMnOSn |

Molecular Weight |

304.47 g/mol |

InChI |

InChI=1S/In.Mn.O.Sn |

InChI Key |

NLHUEOQYIDKBSL-UHFFFAOYSA-N |

Canonical SMILES |

O=[Sn].[Mn].[In] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 71350453 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound typically include:

Synthetic Routes: The synthesis of this compound can involve multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure.

Reaction Conditions: The reaction conditions for the synthesis of this compound may include controlled temperature, pressure, and pH levels to ensure the optimal yield and purity of the compound.

Industrial Production: Industrial production methods for this compound often involve large-scale chemical reactors and purification processes to produce the compound in significant quantities.

Chemical Reactions Analysis

CID 71350453 undergoes various types of chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

Reduction: this compound can also participate in reduction reactions, where it gains electrons and forms reduced products.

Substitution: Substitution reactions involving this compound can occur, where one functional group in the compound is replaced by another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions may vary depending on the specific reaction being carried out.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound.

Scientific Research Applications

CID 71350453 has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties and its ability to interact with specific molecular targets.

Industry: In industrial applications, this compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of CID 71350453 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The molecular targets and pathways involved in the action of this compound may include enzymes, receptors, and other biomolecules that play a role in various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence highlights methodologies and properties for structurally or functionally related compounds, which can guide a comparative framework for CID 71350453. Below is a hypothetical comparison based on analogous compounds and experimental practices:

Table 1: Comparative Physicochemical Properties

Key Findings from Analogous Studies:

Synthetic Accessibility: CAS 51310-54-4 was synthesized via nitration of 2-(trifluoromethyl)indole with Cu(NO₃)₂, yielding 29.4% under optimized conditions . CAS 1046861-20-4 used palladium-catalyzed cross-coupling in THF/water, achieving moderate efficiency . this compound likely requires similar catalytic strategies, though specifics are unavailable.

Biological Relevance :

- Compounds with trifluoromethyl groups (e.g., CAS 51310-54-4) often exhibit enhanced metabolic stability and target binding .

- Boronic acid derivatives (e.g., CAS 1046861-20-4) are pivotal in protease inhibition and drug design .

Safety and Toxicity: CAS 51310-54-4 carries warnings for skin sensitization (H317) and eye irritation (H319) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.